3-(5-Methyl-1,3,4-oxadiazol-2-yl)morpholine; trifluoroacetic acid
Overview
Description
3-(5-Methyl-1,3,4-oxadiazol-2-yl)morpholine; trifluoroacetic acid is a chemical compound that belongs to the class of oxadiazoles. Oxadiazoles are heterocyclic compounds containing two nitrogen and one oxygen atoms in a five-membered ring structure. This compound is characterized by its unique molecular structure and has various applications in scientific research and industry.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with readily available starting materials such as morpholine and 5-methyl-1,3,4-oxadiazole.
Reaction Conditions: The reaction involves the formation of a morpholine ring followed by the introduction of the oxadiazole moiety. The reaction conditions may include the use of strong acids or bases, and the reaction is often carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods:
Batch Production: In an industrial setting, the compound is often produced in batch reactors where precise control over reaction conditions such as temperature, pressure, and pH is maintained.
Purification: After synthesis, the compound is purified using techniques such as recrystallization or chromatography to achieve the desired purity level.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to convert the compound into its reduced forms.
Substitution: Substitution reactions involve the replacement of one or more atoms or groups in the compound with different atoms or groups.
Common Reagents and Conditions:
Oxidation Reagents: Common reagents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction Reagents: Typical reagents for reduction include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution Reagents: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation Products: Oxidized derivatives of the compound.
Reduction Products: Reduced forms of the compound.
Substitution Products: Various substituted derivatives based on the reagents used.
Mechanism of Action
1,3,4-Oxadiazoles are a class of heterocyclic compounds that contain an oxadiazole ring, which is a five-membered ring with two carbon atoms, two nitrogen atoms, and one oxygen atom . These compounds have been found to exhibit a broad spectrum of biological effects, such as antifungal , anticancer , and anti-inflammatory activities .
The exact mechanism of action can vary depending on the specific compound and its molecular structure. Some 1,3,4-oxadiazoles act by interacting with specific enzymes or receptors in the body, leading to changes in cellular processes .
The pharmacokinetics of 1,3,4-oxadiazoles, including absorption, distribution, metabolism, and excretion (ADME), can also vary widely depending on the specific compound. Some factors that can influence the pharmacokinetics include the compound’s chemical structure, its solubility in water and lipids, and its stability in the body .
The action of 1,3,4-oxadiazoles can be influenced by various environmental factors. For example, the pH of the environment can affect the compound’s solubility and stability, which in turn can influence its bioavailability and efficacy .
Scientific Research Applications
Chemistry: The compound is used in organic synthesis as a building block for the preparation of more complex molecules. Biology: Medicine: The compound may be explored for its pharmacological properties, including its potential use as an antifungal, antibacterial, or anticancer agent. Industry: It can be used in the manufacturing of various chemical products, including agrochemicals and pharmaceuticals.
Comparison with Similar Compounds
5-Methyl-1,3,4-oxadiazole derivatives: These compounds share the oxadiazole ring structure but differ in their substituents.
Morpholine derivatives: Compounds containing the morpholine ring with different substituents.
Uniqueness: 3-(5-Methyl-1,3,4-oxadiazol-2-yl)morpholine; trifluoroacetic acid is unique due to its specific combination of the morpholine and oxadiazole moieties, which imparts distinct chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
3-(5-methyl-1,3,4-oxadiazol-2-yl)morpholine;2,2,2-trifluoroacetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O2.C2HF3O2/c1-5-9-10-7(12-5)6-4-11-3-2-8-6;3-2(4,5)1(6)7/h6,8H,2-4H2,1H3;(H,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBWNRDQWKVGRMC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(O1)C2COCCN2.C(=O)(C(F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12F3N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1803592-65-5 | |
Record name | Morpholine, 3-(5-methyl-1,3,4-oxadiazol-2-yl)-, 2,2,2-trifluoroacetate (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1803592-65-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(5-methyl-1,3,4-oxadiazol-2-yl)morpholine; trifluoroacetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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